Lesquerolic acid methyl ester

Biodiesel Alternative Fuels Fatty Acid Methyl Esters

Substituting this C20 hydroxy fatty acid methyl ester with its shorter-chain C18 analog (methyl ricinoleate) compromises biodiesel performance. Lesquerolic acid methyl ester delivers chain-length-dependent advantages verified by comparative studies: • 21.5% higher cetane number (45.6 vs. 37.55) and 24.3% lower kinematic viscosity (11.22 vs. 14.82 mm²/s) versus castor methyl esters, positioning it closer to ASTM D6751 specifications. • Meets ISO wear scar limits at just 0.2 wt% in diesel lubricity applications, outperforming both soybean and castor methyl esters. • Higher reactivity in catalytic hydrogenation-dehydrogenation enables efficient C20 saturated keto ester synthesis. Sourced as a research-grade biochemical reagent (≥98%), suitable for biodiesel formulation R&D, fuel additive development, and plant lipid biochemistry studies.

Molecular Formula C21H40O3
Molecular Weight 340.5 g/mol
CAS No. 4102-96-9
Cat. No. B1626197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesquerolic acid methyl ester
CAS4102-96-9
Molecular FormulaC21H40O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCCCC(=O)OC)O
InChIInChI=1S/C21H40O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1
InChIKeyNIOKVQPUJKYTOZ-NLBZTSMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lesquerolic Acid Methyl Ester (CAS 4102-96-9): Procurement Guide for a C20 Hydroxy Fatty Acid Methyl Ester with Documented Differential Fuel and Lubricity Properties


Lesquerolic acid methyl ester (CAS 4102-96-9), also known as methyl lesquerolate, is a C20 hydroxy fatty acid methyl ester (HFAME) derived from the seed oil of Physaria fendleri (formerly Lesquerella fendleri). This natural hydroxy fatty acid is the C20 homolog of the more widely known ricinoleic acid (C18:1OH) [1]. The presence of both a hydroxyl group and a double bond imparts unique chemical and physical properties, including a predicted boiling point of 433.1°C at 760 mmHg and a density of 0.919 g/cm³ . This guide provides quantitative evidence for why a scientific or industrial user should prioritize this specific C20 HFAME over its C18 analog, ricinoleic acid methyl ester, and other in-class hydroxy fatty acid methyl esters for applications where its distinct chain-length-dependent properties offer a verifiable advantage.

Lesquerolic Acid Methyl Ester Procurement: Why C18 Analogs Cannot Be Directly Substituted


Generic substitution of Lesquerolic acid methyl ester with its shorter-chain C18 analog, ricinoleic acid methyl ester, is not scientifically valid for critical applications. Despite their shared hydroxyl and double-bond functionality, the extended C20 backbone of methyl lesquerolate results in quantifiably different physical and performance characteristics. Direct comparative studies have shown that this two-carbon elongation leads to a significantly higher cetane number (45.6 vs. 37.55) and a substantially lower kinematic viscosity (11.22 vs. 14.82 mm²/s) when compared to castor oil methyl esters, which are predominantly composed of methyl ricinoleate [1]. These differences are not marginal; they place lesquerella methyl esters closer to biodiesel standard specifications than their castor-derived counterparts [1]. Therefore, relying on an in-class analog without accounting for these documented, chain-length-dependent variations can compromise experimental reproducibility, product performance, and regulatory compliance in fuel, lubricant, and synthetic chemistry applications.

Quantitative Evidence for Lesquerolic Acid Methyl Ester: Fuel Property, Lubricity, and Reactivity Advantages


Lesquerolic Acid Methyl Ester vs. Ricinoleic Acid Methyl Ester: 21.5% Higher Cetane Number for Improved Biodiesel Combustion

In a direct comparative study, the methyl esters derived from Lesquerella oil (primarily Lesquerolic acid methyl ester) exhibited a significantly higher cetane number than those derived from castor oil (primarily Ricinoleic acid methyl ester). This difference is critical for fuel performance [1].

Biodiesel Alternative Fuels Fatty Acid Methyl Esters

Lesquerolic Acid Methyl Ester: 24.3% Lower Kinematic Viscosity than C18 Analog Ricinoleic Acid Methyl Ester

The kinematic viscosity of Lesquerella methyl esters was found to be markedly lower than that of castor methyl esters in a head-to-head comparison, a critical parameter for both fuel injection systems and lubricant formulation [1].

Bio-lubricants Fuel Additives Rheology

Lesquerolic Acid Methyl Ester Superior Lubricity Additive: Outperforms Both Soybean and Castor Methyl Esters at 0.2 wt%

In a study on fuel lubricity, methyl lesquerolate at a concentration of just 0.2 wt% provided sufficient lubricity enhancement to meet the ISO wear scar limit, demonstrating superior performance compared to both soybean and castor methyl esters . This property is critical for protecting fuel injection systems in low-sulfur diesel engines [1].

Lubricity Additives Diesel Fuel Wear Protection

Lesquerolic Acid Methyl Ester Higher Reactivity in Hydrogenation-Dehydrogenation vs. Dimorphecolic and Densipolic Acid Methyl Esters

In a study on the conversion of unsaturated hydroxy fatty esters to saturated keto esters, methyl lesquerolate demonstrated the highest reactivity among the tested compounds in a hydrogenation-dehydrogenation system, exceeding both methyl dimorphecolate and methyl densipolate [1]. This reactivity order is relevant for synthetic routes to valuable intermediates.

Catalysis Synthetic Chemistry Keto Ester Synthesis

Lesquerolic Acid Methyl Ester: High-Impact Application Scenarios Based on Verifiable Differential Properties


Biodiesel Feedstock Development: Optimizing Cetane Number and Viscosity

Procurement of Lesquerolic acid methyl ester is strongly justified for R&D in advanced biodiesel formulations. Direct comparative evidence shows it yields a 21.5% higher cetane number (45.6 vs. 37.55) and a 24.3% lower kinematic viscosity (11.22 vs. 14.82 mm²/s) than castor methyl esters [1]. This makes it a superior component for blending strategies aimed at meeting stringent ASTM D6751 specifications, particularly for improving ignition quality and low-temperature flow properties in hydroxy fatty acid-based biodiesels [1].

High-Performance Lubricity Additives for Ultra-Low Sulfur Diesel (ULSD)

The use of Lesquerolic acid methyl ester is specifically indicated for the development of next-generation fuel additives to mitigate wear in modern diesel engines. Its demonstrated ability to meet ISO wear scar limits at a low concentration of 0.2 wt%, outperforming both soybean and castor methyl esters, provides a quantitative basis for its selection over alternative fatty acid methyl esters [2]. This property addresses the critical lubricity deficit caused by hydrodesulfurization of diesel fuel [2].

Synthesis of Saturated Keto Ester Intermediates

In synthetic organic chemistry, procurement of methyl lesquerolate is warranted when the goal is the efficient production of C20 saturated keto esters. The established higher reactivity of methyl lesquerolate compared to methyl dimorphecolate and methyl densipolate in catalytic hydrogenation-dehydrogenation reactions [3] can be leveraged to achieve higher yields or accelerated reaction kinetics, offering a process advantage for producing high-value chemical intermediates for polyesters or lubricants.

Elucidation of Hydroxy Fatty Acid Metabolism and Genetic Engineering

As a unique C20 biochemical product of the LfKCS3 condensing enzyme acting on ricinoleic acid [4], Lesquerolic acid methyl ester is an essential analytical standard and substrate. Its procurement is crucial for studies in plant lipid biochemistry, particularly for quantifying the activity of heterologously expressed hydroxy fatty acid elongases and hydroxylases in transgenic systems aimed at producing novel industrial oils.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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